

(E)-Metominostrobin chemical structure and properties

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Compound of Interest

Compound Name: (E)-Metominostrobin

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(E)-Metominostrobin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Metominostrobin is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] Developed to control a variety of fungal diseases in crops, particularly rice, it functions as a potent inhibitor of mitochondrial respiration. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, fungicidal activity, and toxicological profile of **(E)-Metominostrobin**, along with detailed experimental protocols relevant to its study.

Chemical Structure and Identity

(E)-Metominostrobin, with the IUPAC name (2E)-2-Methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is characterized by a specific stereochemistry around the oxime double bond, which is crucial for its biological activity.[2][3]

Chemical Structure:

Table 1: Chemical Identification of **(E)-Metominostrobin**

Identifier	Value	Reference
IUPAC Name	(2E)-2-Methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide	[2][3]
CAS Number	133408-50-1	[4][5]
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₃	[4][6]
Molecular Weight	284.31 g/mol	[4][6]
Canonical SMILES	<chem>CNC(=O)/C(=NOC)/c1ccccc1Oc2ccccc2</chem>	[1]
InChI Key	HIIRDDUVRXCDBN-OBGWFSINSA-N	[2]

Physicochemical Properties

The physical and chemical properties of **(E)-Metominostrobin** are essential for understanding its environmental fate and behavior, as well as for formulation development.

Table 2: Physicochemical Properties of **(E)-Metominostrobin**

Property	Value	Unit	Reference
Melting Point	87 - 89	°C	[6]
Water Solubility	128	mg/L (at 20°C, pH 7)	
Vapor Pressure	0.018	mPa (at 20°C)	
logP (Octanol-Water Partition Coefficient)	2.88		

Fungicidal Properties and Mode of Action

(E)-Metominostrobin is a quinone outside inhibitor (QoI) fungicide.[1] Its mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial

electron transport chain.[1] This disruption of cellular respiration ultimately leads to the cessation of fungal growth and development. It exhibits broad-spectrum activity against various fungal pathogens, with a primary application in the control of *Pyricularia oryzae* (rice blast).[6]

Experimental Protocols

Synthesis of (E)-Metominostrobin

A representative synthesis method for **(E)-Metominostrobin** is described in Chinese patent CN102603563B. The process involves the following key steps:

- Preparation of 2-(2-phenoxyphenyl)-2-oxoacetamide: 2-(Phenoxy)benzonitrile is hydrolyzed under acidic conditions (6N HCl) to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.
- Oximation: The resulting acetamide is reacted with hydroxylamine sulfate in toluene to form 2-(2-phenoxy-phenyl)-2-(hydroxyimino)acetamide.
- Methylation: The oxime is then methylated using dimethyl sulfate in the presence of a phase-transfer catalyst (tetrabutylammonium bromide) in toluene to yield **(E)-Metominostrobin**. The product is purified by silica gel chromatography.

Note: This is a summary of the patented method. For detailed reagent quantities, reaction times, and purification procedures, refer to the original patent document.

Fungicidal Activity Assay (General Protocol)

This protocol provides a general method for determining the in vitro fungicidal activity of **(E)-Metominostrobin** against a target fungus, adapted from a protocol for (Z)-Metominostrobin.

a. Preparation of Fungal Inoculum:

- Culture the target fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
- Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
- Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the spore concentration to a desired level (e.g., 1×10^5 spores/mL) using a hemocytometer.

b. Preparation of Test Compound:

- Prepare a stock solution of **(E)-Metominostrobin** in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Perform serial dilutions of the stock solution in a sterile liquid growth medium (e.g., Potato Dextrose Broth) to obtain a range of test concentrations.

c. Microtiter Plate Assay:

- In a 96-well microtiter plate, add a defined volume of the fungal spore suspension to each well.
- Add an equal volume of the serially diluted **(E)-Metominostrobin** solutions to the respective wells.
- Include appropriate controls: a positive control (fungus with medium and solvent, without the test compound) and a negative control (medium only).
- Incubate the plate at an optimal temperature for the growth of the target fungus for a specified period (e.g., 48-72 hours).

d. Assessment of Fungal Growth Inhibition:

- Visually assess fungal growth in each well or measure the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
- Calculate the percentage of growth inhibition for each concentration compared to the positive control.
- Determine the half-maximal effective concentration (EC_{50}) by plotting the inhibition percentage against the log of the compound concentration.

Mitochondrial Respiration Inhibition Assay (General Protocol)

This protocol outlines a general method to assess the inhibitory effect of **(E)-Metominostrobin** on mitochondrial respiration.

a. Isolation of Mitochondria:

- Isolate mitochondria from a suitable source (e.g., rat liver, fungal cells) using differential centrifugation techniques. The specific protocol will vary depending on the source material.

b. Oxygen Consumption Measurement:

- Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption.
- Suspend the isolated mitochondria in a suitable respiration buffer.
- Energize the mitochondria with a respiratory substrate (e.g., succinate for Complex II-linked respiration).
- Record the basal respiration rate.
- Add a known concentration of **(E)-Metominostrobin** and monitor the change in oxygen consumption rate to determine the extent of inhibition.
- ADP can be added to measure state 3 respiration (phosphorylating respiration), and its inhibition by the compound can be assessed.

Toxicological Profile

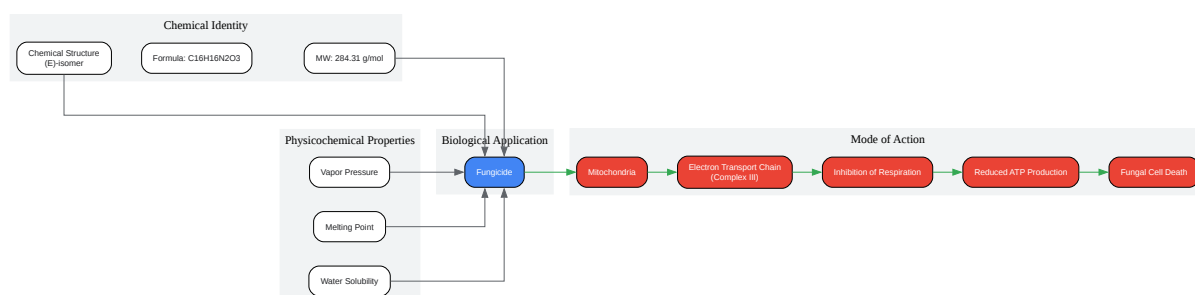
The toxicological profile of **(E)-Metominostrobin** is crucial for assessing its safety for humans and the environment.

Table 3: Toxicological Data for **(E)-Metominostrobin**

Endpoint	Species	Value	Unit	Classification	Reference
Acute Oral LD ₅₀	Rat	708	mg/kg bw	Moderate	[2]
Acute Dermal LD ₅₀	Rabbit	> 2000	mg/kg bw	Low	[2]
Acute Inhalation LC ₅₀ (4h)	Rat	> 3.8	mg/L	Low	[2]
Fish 96h LC ₅₀	Brachydanio rerio (Zebra fish)	0.59	mg/L	Toxic to aquatic life	
Aquatic Invertebrate 48h EC ₅₀	Daphnia magna	> 40	mg/L		

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of **(E)-Metominostrobin**'s properties and its mode of action as a fungicide.



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Caption: Logical workflow of **(E)-Metominostrobin**'s properties and fungicidal action.

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